molecular formula C7H5NO3 B041214 3-Nitrobenzaldehyde CAS No. 99-61-6

3-Nitrobenzaldehyde

Cat. No.: B041214
CAS No.: 99-61-6
M. Wt: 151.12 g/mol
InChI Key: ZETIVVHRRQLWFW-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

3-Nitrobenzaldehyde is an organic aromatic compound containing a nitro group meta-substituted to an aldehyde . It is primarily used as a precursor in the synthesis of various compounds, including the drug Tipranavir and Dihydropyridine calcium channel blockers . Therefore, its primary targets are the biochemical pathways involved in the synthesis of these compounds.

Mode of Action

The mode of action of this compound is primarily through its role as a precursor in the synthesis of other compounds. It is obtained via the mono-nitration of benzaldehyde with nitric acid . The nitro group in the this compound can be selectively reduced to form a diazonium salt , which can then be used in further reactions to synthesize the desired compounds.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific compounds it is used to synthesize. For example, when used as a precursor in the synthesis of Dihydropyridine calcium channel blockers, it would affect the biochemical pathways related to calcium ion transport .

Result of Action

The result of the action of this compound is the successful synthesis of the desired compounds, such as Tipranavir and Dihydropyridine calcium channel blockers . These compounds then exert their own effects at the molecular and cellular level.

Safety and Hazards

3-Nitrobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and toxic to aquatic life with long-lasting effects . It causes skin irritation, digestive and respiratory tract irritation, and may cause eye irritation .

Future Directions

3-Nitrobenzaldehyde is used in the synthesis of other organic compounds, ranging from pharmaceuticals to plastic additives . It is also an intermediate for the processing of perfume and flavoring compounds and in the preparation of certain aniline dyes . Therefore, future research could focus on exploring new applications and improving the synthesis process.

Relevant Papers this compound is a precursor to the drug Tipranavir . It is a mainstay in the synthesis of Dihydropyridine calcium channel blockers . Via selective reduction of the nitro group, it is a precursor to the diazonium salt .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzaldehyde is typically achieved via the nitration of benzaldehyde. The process involves the following steps :

    Nitration Reaction: Benzaldehyde is treated with a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (5-10°C) to control the exothermic reaction.

    Isolation: The reaction mixture is poured onto cracked ice to precipitate the product, which is then collected and purified.

Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often further purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: 3-Aminobenzaldehyde.

    Oxidation: 3-Nitrobenzoic acid.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Nitrobenzaldehyde has a wide range of applications in scientific research and industry :

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including drugs like Tipranavir.

    Medicine: It is involved in the synthesis of dihydropyridine calcium channel blockers, which are used as antihypertensive agents.

    Industry: It is used in the production of plastic additives, perfumes, and flavoring compounds.

Comparison with Similar Compounds

    2-Nitrobenzaldehyde: Similar structure but with the nitro group ortho to the aldehyde group.

    4-Nitrobenzaldehyde: Similar structure but with the nitro group para to the aldehyde group.

    Benzaldehyde: Lacks the nitro group, making it less reactive in certain types of reactions.

Uniqueness of 3-Nitrobenzaldehyde: this compound is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. The meta position of the nitro group makes it less susceptible to steric hindrance compared to the ortho isomer, allowing for more efficient reactions in certain synthetic pathways .

Properties

IUPAC Name

3-nitrobenzaldehyde
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InChI

InChI=1S/C7H5NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZETIVVHRRQLWFW-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5NO3
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DSSTOX Substance ID

DTXSID8049383
Record name 3-Nitrobenzaldehyde
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Molecular Weight

151.12 g/mol
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Physical Description

Light yellow powder; [MSDSonline]
Record name 3-Nitrobenzaldehyde
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CAS No.

99-61-6
Record name 3-Nitrobenzaldehyde
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Record name 3-Nitrobenzaldehyde
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Record name 3-NITROBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

3-nitrobenzoylchloride (5.0 g, 26.94 mmol) was added to a solution of thioanisole (3.16 ml, 26.94 mmol) and 1,2-dichlorethane (95 mL). The resulting reaction mixture was cooled to 0° C. (ice/H2O bath) and 0.5 equivalents of aluminum trichloride (1.8 g, 13.47 mmol) was added. The reaction was allowed to stir for 15 min at this temperature and the cold bath was removed followed by addition of the remaining equivalents of AlCl3 (2.51 g, 18.87). The reaction solution turned a dark greenish/yellow and was allowed to stir at room temp. for 18 h, after which time the reaction was quenched slowly with H2O (50 mL). The mixture was diluted with CH2Cl2 (50 mL) and washed with H2O (3×50 mL), and the combined organic phases were washed with satd NaHCO3 (50 mL), dried (MgSO4) and concentrated under reduced pressure. The crude material was purified by silica gel column chromatography (EtOAc/hexane, ¼) to afford 3.3 g (44%) of 4-(methylsulfanyl)phenyl](3-nitrophenyl)methanone as a solid. EI-LRMS m/z 274 (M+); TLC Rf 0.68 (EtOAc/Hex, ⅔). Step 2. Preparation of (3-aminophenyl)[4-(methylsulfanyl)phenyl]methanone
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5 g
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3.16 mL
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1.8 g
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Synthesis routes and methods II

Procedure details

190.0 g of water-moist m-nitrobenzaldehyde (containing 163.0 g of crude nitrobenzaldehyde of the composition: 1.5% by weight of o-isomer; 2.3% by weight of p-isomer; 96.2% by weight of m-isomer) were suspended in 445 g of water and 20.0 g of an emulsifier, which was prepared by condensation of m-cresol, formaldehyde, sodium sulphite and 2-naphthol-6-sulphonic acid, were added. The suspension was heated to 60° C. and adjusted to pH 10.4 using NaOH. The mixture was subsequently heated to reflux and stirred under reflux for 30 minutes. It was then cooled to 40° C., stirred at 40° C. for 2.5 hours and filtered off with suction. The filtered material was washed with water and freshly filtered with suction. After drying, 141.7 g of m-nitrobenzaldehyde were obtained.
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2-naphthol-6-sulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitrobenzaldehyde
Reactant of Route 2
3-Nitrobenzaldehyde
Reactant of Route 3
3-Nitrobenzaldehyde
Reactant of Route 4
3-Nitrobenzaldehyde
Reactant of Route 5
3-Nitrobenzaldehyde
Reactant of Route 6
3-Nitrobenzaldehyde
Customer
Q & A

Q1: What is the molecular formula and weight of 3-nitrobenzaldehyde?

A1: this compound has a molecular formula of C₇H₅NO₃ and a molecular weight of 151.12 g/mol. [, , , ]

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. These include:* IR spectroscopy: Characteristic bands for imino (C=N), aromatic C=C stretch, aromatic C-H stretch, aromatic NO₂ stretch, and aromatic NO₂ scissors vibrations have been identified. []* NMR spectroscopy: Both ¹H NMR and ¹³C NMR data have been reported, providing information about the hydrogen and carbon environments within the molecule. [, , , , ]* UV-Vis Spectroscopy: Studies have investigated the UV-Vis absorption characteristics of this compound and its derivatives in various solvents. [, , , ]

Q3: What are some common reactions involving this compound?

A4: this compound serves as a versatile building block in organic synthesis, participating in various reactions including:* Condensation reactions: It readily undergoes Claisen-Schmidt condensations with ketones like acetone to form dibenzylidene derivatives. [] This reaction has been explored under various conditions, including ultrasound irradiation and the use of different catalysts. [, ]* Schiff base formation: Reactions with amines, hydrazides, and thiosemicarbazides yield Schiff base derivatives, which often exhibit biological activities and find applications in coordination chemistry. [, , , , , ]* Mannich reactions: this compound can participate in Mannich reactions with aromatic amines and ketones in the presence of an acid catalyst to form β-amino ketones. []* Cycloaddition reactions: It can engage in 1,3-dipolar cycloadditions with various dipoles like azomethine ylides, leading to the formation of heterocyclic compounds. []

Q4: Does this compound exhibit any catalytic properties?

A5: While this compound itself might not be a widely recognized catalyst, it serves as a precursor for synthesizing catalytic species. For instance, silica-supported chitosan palladium complexes (SiO₂-CS-Pd) incorporating this compound have been developed for the selective hydrogenation of the nitro group. []

Q5: What are the main applications of this compound?

A6: this compound serves as a key intermediate in synthesizing various fine chemicals and pharmaceuticals, including:* Pharmaceuticals: It acts as a starting material for preparing dihydropyridine calcium channel blockers like nitrendipine, nicardipine, nimodipine, and nilvadipine. [, , ]* Dyes and pigments: this compound and its derivatives can be used to synthesize azo dyes and other colorants. [, ]* Agrochemicals: It serves as a precursor for certain pesticides and herbicides. []* Photo-removable protecting groups: this compound derivatives can function as photo-removable protecting groups in organic synthesis. []

Q6: Have computational methods been employed to study this compound?

A7: Yes, computational chemistry plays a significant role in understanding the properties and behavior of this compound:* Molecular structure and conformation: Quantum mechanical calculations, such as those at the RHF/6-31G and MP2/6-311++G(2d,2p) levels of theory, have been used to determine the most stable conformations of this compound and its derivatives. These studies revealed a non-coplanar conformation for 2-nitrobenzaldehyde, where the nitro group is twisted out of the plane of the aromatic ring due to steric hindrance. []* Hydrogen bonding: Computational studies have also confirmed the presence of intramolecular hydrogen bonding in certain derivatives of this compound. For example, in cyclic selenenate/seleninate esters stabilized by ortho-nitro coordination, intramolecular Se···O interactions were identified through X-ray diffraction studies and further supported by computational analysis using Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) calculations. []* Reactivity and reaction mechanisms: DFT calculations have been utilized to investigate the mechanisms of reactions involving this compound, such as the 1,3-dipolar cycloadditions. These studies help to rationalize observed regio- and stereoselectivities and provide insights into the role of catalysts and solvents in these transformations. []* QSAR models:* Quantitative structure-activity relationship (QSAR) studies, which correlate molecular structure with biological activity, have likely been performed on this compound derivatives, particularly in the context of drug discovery and development.

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